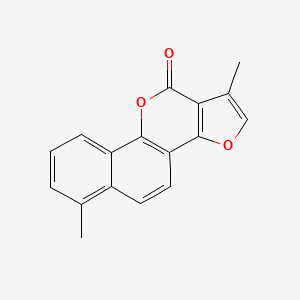

Neo-tanshinlactone

描述

Structure

3D Structure

属性

分子式 |

C17H12O3 |

|---|---|

分子量 |

264.27 g/mol |

IUPAC 名称 |

6,14-dimethyl-12,17-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-16-one |

InChI |

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)20-17(18)14-10(2)8-19-16(13)14/h3-8H,1-2H3 |

InChI 键 |

LGZUUBFLEYOEEX-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C |

规范 SMILES |

CC1=C2C=CC3=C(C2=CC=C1)OC(=O)C4=C3OC=C4C |

同义词 |

neo-tanshinlactone neotanshinlactone |

产品来源 |

United States |

Foundational & Exploratory

Isolating Neo-tanshinlactone from Salvia miltiorrhiza: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the isolation of neo-tanshinlactone, a bioactive diterpenoid, from the roots of Salvia miltiorrhiza (Danshen). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data on related compounds, and a visualization of a key signaling pathway associated with this compound's bioactivity.

Introduction

Salvia miltiorrhiza, commonly known as Danshen, is a perennial plant highly valued in traditional Chinese medicine. Its roots are a rich source of various bioactive compounds, broadly categorized as hydrophilic salvianolic acids and lipophilic diterpenoid quinones known as tanshinones. Among the numerous tanshinones isolated, this compound has garnered significant scientific interest due to its potent and selective anti-cancer properties, particularly against estrogen receptor-positive (ER+) breast cancer cells. This guide outlines the methodologies for the extraction and purification of this promising natural product.

Extraction and Isolation Methodologies

The isolation of this compound from Salvia miltiorrhiza is a multi-step process involving initial solvent extraction followed by chromatographic purification. As this compound is a minor component, the protocol is adapted from established methods for the large-scale isolation of other major tanshinones from the same plant source.

Experimental Protocols

2.1.1. Plant Material and Extraction

-

Preparation of Plant Material: Dried roots of Salvia miltiorrhiza (5 kg) are pulverized into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is extracted three times with 95% ethanol (3 x 10 L) at room temperature for one week.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The resulting residue is suspended in water and partitioned with ethyl acetate (EtOAc) to separate compounds based on their polarity. The EtOAc layer, containing the lipophilic tanshinones, is collected and concentrated.

2.1.2. Chromatographic Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

The concentrated EtOAc extract (approximately 285 g) is subjected to column chromatography on a silica gel column.

-

A gradient elution is performed using a solvent system of n-hexane and ethyl acetate. The polarity is gradually increased (e.g., starting from n-hexane:EtOAc 10:1 to 2:1) to separate the crude extract into several fractions.

-

-

High-Speed Counter-Current Chromatography (HSCCC) (Fine Purification):

-

Fractions containing tanshinones, identified by thin-layer chromatography (TLC), are further purified using preparative HSCCC. While specific conditions for this compound are not detailed in the reviewed literature, a representative method for separating other tanshinones is provided below.

-

Two-Phase Solvent System: A mixture of light petroleum-ethyl acetate-methanol-water (6:4:6.5:3.5, v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase serves as the mobile phase.[1][2]

-

Operation: The crude extract (400 mg) is dissolved in the solvent mixture and injected into the HSCCC apparatus.[1][2] The mobile phase is pumped through the column at a defined flow rate, and the eluent is collected in fractions.

-

Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.

-

Quantitative Data

| Compound | Yield (mg) from 400 mg crude extract | Purity (%) |

| Dihydrotanshinone I | 8.2 | 97.6 |

| 1,2,15,16-Tetrahydrotanshiquinone | 5.8 | 95.1 |

| Cryptotanshinone | 26.3 | 99.0 |

| Tanshinone I | 16.2 | 99.1 |

| Neo-przewaquinone A | 25.6 | 93.2 |

| Tanshinone IIA | 68.8 | 99.3 |

| Miltirone | 9.3 | 98.7 |

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Salvia miltiorrhiza.

4.2. Signaling Pathway: this compound's Effect on Estrogen Receptor Alpha

This compound has been shown to selectively inhibit the proliferation of ER+ breast cancer cells. Its mechanism of action involves the transcriptional down-regulation of estrogen receptor alpha (ERα), encoded by the ESR1 gene. The following diagram illustrates this proposed signaling pathway.

Conclusion

The isolation of this compound from Salvia miltiorrhiza presents a promising avenue for the development of novel anti-cancer therapeutics. While it is a minor component of the plant's extract, established extraction and chromatographic techniques can be effectively employed for its purification. Further research to optimize the isolation protocol and accurately quantify the yield of this compound is warranted. The elucidation of its mechanism of action, particularly its role in down-regulating estrogen receptor alpha, provides a strong rationale for its continued investigation as a targeted therapy for hormone-dependent cancers.

References

Unveiling the Molecular Architecture of Neo-tanshinlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure elucidation of Neo-tanshinlactone, a novel lactone isolated from the medicinal plant Salvia miltiorrhiza. The determination of its unique molecular framework was a pivotal step, enabling further investigation into its potent and selective anti-breast cancer activities. This document outlines the key experimental methodologies and data that were instrumental in establishing the definitive structure of this promising natural product.

Isolation and Initial Characterization

This compound was first isolated as a minor component from the ethanolic extract of the roots of Salvia miltiorrhiza.[1][2] The isolation process involved a systematic chromatographic separation of the crude extract.

Experimental Protocol: Isolation of this compound

The following provides a general outline of the isolation procedure as inferred from available literature. Specific details on column dimensions, flow rates, and solvent gradients were not available in the public domain.

Caption: General workflow for the isolation of this compound.

Initial characterization of the purified compound provided the first clues to its molecular formula and the presence of key functional groups.

| Property | Observation | Technique | Reference |

| Appearance | White needles | Visual Inspection | [2] |

| Molecular Formula | C₁₇H₁₂O₃ | HREIMS | [2] |

| Molecular Weight | m/z 264.0786 [M]⁺ | HREIMS | [2] |

| Key Functional Group | Carbonyl (C=O) group | IR Spectroscopy | [2] |

| IR Absorption | 1726 cm⁻¹ | IR Spectroscopy | [2] |

Spectroscopic-Based Structure Elucidation

The core of the structure elucidation of this compound relied on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was crucial in determining the precise molecular formula of this compound as C₁₇H₁₂O₃.[2] This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques such as COSY, HMQC, and HMBC, were employed to piece together the connectivity of the atoms within the molecule.

Note: The complete, quantitative ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), were not available in the publicly accessible literature at the time of this guide's compilation. The following discussion is based on the reported correlations and interpretations from the primary literature.

-

¹H and ¹³C NMR: These initial 1D spectra revealed the number and types of protons and carbons present in the molecule, providing a foundational carbon skeleton.

-

COSY (Correlation Spectroscopy): This experiment established the proton-proton coupling networks, allowing for the identification of adjacent protons within the same spin system.

-

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlated directly bonded proton and carbon atoms, definitively assigning the protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This was one of the most critical experiments, as it revealed long-range (2- and 3-bond) correlations between protons and carbons. These correlations were instrumental in connecting the different fragments of the molecule and establishing the final ring structure. A key HMBC correlation reported was the three-bond coupling of the vinyl methyl protons (H-16) to a quaternary carbon (C-12) at δC 110.3.[1] Another crucial observation was the three-bond coupling from H-1 to a quaternary carbon (C-9) at δC 149.6, which indicated that the carbonyl group was connected to C-12.[1] The downfield shift of C-9 suggested its attachment to an oxygen atom.[1]

The following diagram illustrates the logical workflow of how these NMR techniques were used in concert to determine the structure.

Caption: Logical workflow of NMR-based structure elucidation.

Confirmation of Structure by Total Synthesis

To unambiguously confirm the proposed structure of this compound, a total chemical synthesis was undertaken.[1] The successful synthesis of a compound with identical spectroscopic data to the natural product provides unequivocal proof of its structure.

Synthetic Protocol Overview

The synthesis of this compound was achieved through a multi-step process. The key steps are outlined below.

Caption: Simplified overview of the total synthesis of this compound.

The spectroscopic data of the synthesized this compound were identical to those of the natural product, thereby confirming the elucidated structure.[1]

Conclusion

The chemical structure of this compound was successfully elucidated through a combination of isolation from a natural source, extensive spectroscopic analysis (HREIMS, IR, 1D and 2D NMR), and confirmed by total synthesis. The application of these techniques allowed for the unambiguous determination of its unique tetracyclic lactone framework. This foundational work has been critical for subsequent studies on its biological activity and the development of novel analogs as potential anti-breast cancer agents.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Neo-tanshinlactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-tanshinlactone, a unique abietane-type diterpenoid isolated from the medicinal plant Salvia miltiorrhiza (Danshen), has garnered significant interest for its potent and selective anti-breast cancer activities.[1][2][3] Unlike the more abundant and well-studied tanshinones such as tanshinone I and tanshinone IIA, the biosynthetic pathway leading to the formation of this compound remains largely uncharacterized. This guide provides a comprehensive overview of the known upstream biosynthetic pathways that generate the core tanshinone skeleton and presents a hypothetical pathway for the final steps leading to this compound based on current scientific understanding of diterpenoid biosynthesis.

Part 1: The Established Upstream Pathway of Tanshinone Biosynthesis

The biosynthesis of all tanshinones, including the presumed precursors to this compound, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells.[4][5][6] This pathway provides the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), for all terpenoid compounds.

From Isoprene Units to the Diterpenoid Skeleton

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): IPP and DMAPP are sequentially condensed to form the 20-carbon molecule geranylgeranyl pyrophosphate (GGPP), the universal precursor for all diterpenoids.[5] This series of reactions is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS).

-

Cyclization to Miltiradiene: The crucial step in forming the characteristic abietane skeleton of tanshinones is the two-step cyclization of GGPP. First, copalyl diphosphate synthase (SmCPS) catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP). Subsequently, kaurene synthase-like (SmKSL) mediates the second cyclization of (+)-CPP to produce the tricyclic diterpene hydrocarbon, miltiradiene.[7] Miltiradiene represents the committed precursor for the biosynthesis of tanshinones.[8]

Post-Cyclization Modifications: The Role of Cytochrome P450s

Following its synthesis, miltiradiene undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which are crucial for the structural diversification of tanshinones.[7]

A key enzyme in this process is CYP76AH1 , which has been identified as a ferruginol synthase.[8] It catalyzes a four-electron oxidation cascade on miltiradiene to produce ferruginol.[8] Ferruginol is a critical intermediate that can be further oxidized to produce a variety of other tanshinones.[5][9][10] For instance, further oxidation of ferruginol can lead to the formation of sugiol, which is another important precursor in the tanshinone biosynthetic network.[11]

Part 2: A Hypothetical Pathway for this compound Biosynthesis

The precise biosynthetic origin of this compound from a known tanshinone precursor has not been experimentally validated. However, based on its unique furanolactone ring structure, a plausible biosynthetic route can be proposed. A similar biogenetic pathway has been suggested for other novel tanshinone derivatives, involving oxidative cleavage of a ring in a precursor molecule.[12]

It is hypothesized that a precursor such as neocryptotanshinone , which has been isolated from S. miltiorrhiza, could undergo a series of enzymatic reactions to form this compound. This proposed pathway involves:

-

Oxidative Cleavage: A dioxygenase enzyme could catalyze the oxidative cleavage of the C-ring of neocryptotanshinone.

-

Rearrangement and Cyclization: The resulting intermediate could then undergo enzymatic rearrangement and cyclization to form the characteristic five-membered lactone ring.

-

Aromatization: Subsequent aromatization of the A-ring would lead to the final structure of this compound.

This proposed pathway highlights the need for the discovery of novel enzymes, likely dioxygenases and other tailoring enzymes, that are responsible for the formation of such unique structures in the tanshinone family.

Part 3: Quantitative Data

Currently, there is a lack of specific quantitative data (e.g., enzyme kinetics, absolute metabolite concentrations) for the enzymes and intermediates in the dedicated this compound biosynthetic pathway. However, studies on the general tanshinone pathway provide some context.

| Intermediate/Product | Concentration/Activity | Plant Material/System | Reference |

| Ferruginol | 10.5 mg/L | Heterologous production in Saccharomyces cerevisiae | [8] |

| Tanshinones (various) | Varies significantly by species and growth stage | Roots of various Salvia species | [7][13] |

Part 4: Experimental Protocols

The elucidation of the tanshinone biosynthetic pathway has been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are protocols for key experiments that would be essential for characterizing the biosynthetic pathway of this compound.

Protocol 1: Heterologous Expression and in vitro Enzyme Assay of a Candidate Dioxygenase

Objective: To determine if a candidate gene, identified through transcriptomics, encodes an enzyme capable of modifying a tanshinone precursor.

Methodology:

-

Gene Cloning: The full-length cDNA of the candidate dioxygenase gene is cloned from S. miltiorrhiza root RNA into an expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: The expression vector is transformed into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions (e.g., addition of IPTG for E. coli or galactose for yeast).

-

Protein Purification: The expressed protein (often with a His-tag) is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

In vitro Enzyme Assay:

-

The purified enzyme is incubated with a potential substrate (e.g., neocryptotanshinone) in a reaction buffer containing necessary cofactors (e.g., Fe(II), 2-oxoglutarate, and L-ascorbic acid for a 2-oxoglutarate-dependent dioxygenase).[11]

-

A negative control reaction is performed with heat-inactivated enzyme or a protein extract from cells transformed with an empty vector.

-

The reaction is incubated at an optimal temperature (e.g., 30°C) for a set period.

-

-

Product Analysis:

-

The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

-

The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) to identify the formation of new compounds by comparing with authentic standards or analyzing mass fragmentation patterns.[11]

-

Protocol 2: Virus-Induced Gene Silencing (VIGS) in S. miltiorrhiza

Objective: To investigate the in vivo function of a candidate gene in the biosynthesis of this compound.

Methodology:

-

VIGS Vector Construction: A fragment of the target gene is cloned into a VIGS vector (e.g., pTRV2).

-

Agrobacterium Transformation: The VIGS construct and the helper plasmid (pTRV1) are introduced into Agrobacterium tumefaciens strain GV3101.

-

Plant Infiltration: Cultures of Agrobacterium carrying pTRV1 and the pTRV2 construct are mixed and infiltrated into the leaves of young S. miltiorrhiza plants. Plants infiltrated with the empty pTRV2 vector serve as a control.

-

Gene Silencing Confirmation: After a period of growth (e.g., 3-4 weeks), the silencing efficiency is confirmed by measuring the transcript level of the target gene in the silenced plants compared to control plants using quantitative real-time PCR (qRT-PCR).

-

Metabolite Analysis: The roots of the silenced and control plants are harvested, and the metabolome is extracted. The levels of this compound and its potential precursors are quantified using HPLC or LC-MS to determine the effect of gene silencing on their accumulation.

Conclusion and Future Outlook

The biosynthesis of this compound represents an intriguing area of plant biochemistry. While the upstream pathway leading to the core tanshinone structure is well-established, the specific enzymatic steps that craft the unique furanolactone moiety of this compound are yet to be discovered. The proposed hypothetical pathway provides a roadmap for future research, which should focus on the identification and functional characterization of novel dioxygenases and other tailoring enzymes in Salvia miltiorrhiza. A combination of transcriptomics, proteomics, and metabolomics, coupled with the powerful tools of synthetic biology and classical biochemical approaches, will be instrumental in fully elucidating this uncharted pathway. Unraveling the biosynthesis of this compound will not only deepen our understanding of plant metabolic diversity but also pave the way for its biotechnological production for pharmaceutical applications.

References

- 1. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of this compound from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tanshinone biosynthesis in <i>Salvia miltiorrhiza</i> and production in plant tissue cultures - ProQuest [proquest.com]

- 5. mdpi.com [mdpi.com]

- 6. Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Study and Efficient Catalytic Element Mining of CYP76AHs in Salvia Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Functional Characterization of a 2OGD Involved in Abietane-Type Diterpenoids Biosynthetic Pathway in Salvia miltiorrhiza - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New diterpenoid quinones derived from Salvia miltiorrhiza and their cytotoxic and neuroprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Vitro Anti-Breast Cancer Activity of Neo-tanshinlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-breast cancer activity of Neo-tanshinlactone, a natural compound isolated from Salvia miltiorrhiza. The document focuses on its selective inhibitory effects, mechanism of action, and the experimental methodologies used to elucidate its properties. All quantitative data, experimental protocols, and signaling pathways are presented to facilitate advanced research and development.

Executive Summary

This compound (NTSL) is a bioactive compound that has demonstrated significant and selective anti-proliferative activity against estrogen receptor-positive (ER+) breast cancer cells in vitro.[1] Its primary mechanism of action involves the transcriptional down-regulation of the estrogen receptor alpha gene (ESR1), leading to the induction of apoptosis rather than cell cycle arrest.[1] This unique mechanism distinguishes it from conventional hormone therapies like tamoxifen, with which it exhibits a synergistic effect.[1] NTSL and its analogs are considered promising candidates for the development of novel therapies targeting ER+ breast tumors.[2]

Quantitative Data on Anti-Proliferative and Apoptotic Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily focusing on its ability to inhibit cell growth and induce programmed cell death.

Anti-Proliferative Activity (IC50 Values)

This compound demonstrates a dose-dependent inhibitory effect on the growth of ER+ breast cancer cell lines, while showing significantly less activity against ER- breast cancer cells. This selectivity is a key characteristic of its therapeutic potential. The 50% inhibitory concentration (IC50) values from cell proliferation assays conducted over a 72-hour period are summarized below.

| Cell Line | ER Status | HER2 Status | IC50 (µM) |

| MCF-7 | Positive | Negative | 1.48 |

| ZR-75-1 | Positive | Positive | 0.66 |

| MDA-MB-231 | Negative | Negative | > 20 |

| BT-549 | Negative | Negative | > 20 |

| HCC1937 | Negative | Negative | > 20 |

| Table 1: In Vitro Anti-proliferative Activity of this compound. |

Induction of Apoptosis

The anti-proliferative effect of this compound in ER+ breast cancer cells is strongly associated with the induction of apoptosis.[1] Flow cytometry analysis using Annexin V staining quantifies the percentage of apoptotic cells following treatment.

| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |

| MCF-7 | 0 | ~5% (Control) |

| 1 | Increased | |

| 2 | Increased | |

| 5 | Significantly Increased | |

| ZR-75-1 | 0 | ~4% (Control) |

| 1 | 11.2% | |

| 2 | 21.7% | |

| 5 | 35.4% | |

| Table 2: Apoptosis Induction by this compound in ER+ Breast Cancer Cells (48h Treatment). Data derived from representative experiments. |

Mechanism of Action

The selective activity of this compound against ER+ breast cancer cells is primarily attributed to its effect on estrogen receptor signaling and the subsequent induction of apoptosis.

Transcriptional Down-Regulation of Estrogen Receptor Alpha (ERα)

The core mechanism of this compound is the down-regulation of ERα at the transcriptional level.[1] NTSL inhibits the de novo synthesis of ESR1 messenger RNA (mRNA).[1] This leads to a subsequent decrease in the protein levels of ERα. The reduction in ERα disrupts the signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. This effect is independent of protein synthesis and mRNA degradation, pointing to a direct impact on transcription.[1] The decline in ERα levels also reduces the expression of downstream target genes such as CCND1, GREB1, and TFF1.[1]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in ER+ breast cancer cells. This is confirmed by multiple experimental observations:

-

Morphological Changes: Cells treated with NTSL exhibit classic apoptotic features, such as chromatin condensation and nuclear fragmentation, which can be visualized with Hoechst 33258 staining.

-

Annexin V Staining: A significant increase in Annexin V-positive cells is observed via flow cytometry, indicating the externalization of phosphatidylserine, an early marker of apoptosis.

-

Caspase Activation: NTSL treatment leads to the activation of effector caspases, demonstrated by the increased levels of cleaved caspase 3 in treated cells.

Notably, the anti-proliferative effects of NTSL are primarily due to this induction of apoptosis, not to a significant cell cycle arrest.

Synergistic Effect with Tamoxifen

Given its distinct mechanism of down-regulating ERα transcription, this compound acts synergistically with antiestrogen agents like tamoxifen.[1] A combination of both drugs results in a significantly greater decrease in the proliferation of ER+ MCF7 cells than either drug used alone.

Visualized Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures discussed in this guide.

Caption: this compound's mechanism in ER+ breast cancer cells.

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are standardized protocols for the key experiments used to characterize the anti-breast cancer activity of this compound.

Cell Proliferation (Sulforhodamine B - SRB) Assay

This assay is used to determine cell density based on the measurement of cellular protein content, providing IC50 values.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, ZR-75-1, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.2 µM to 20 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the fixed cells five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells (e.g., MCF-7, ZR-75-1) in 6-well plates and treat with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as ERα and cleaved caspase 3.

-

Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-ERα, anti-cleaved caspase 3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometrically quantify the protein bands and normalize them to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to measure the mRNA expression levels of ESR1 and its target genes.

-

RNA Extraction: After treating cells with this compound, extract total RNA using a commercial kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for the genes of interest (ESR1, CCND1, etc.) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the untreated control.

Conclusion

This compound exhibits potent and selective in vitro anti-cancer activity against ER+ breast cancer cells. Its unique mechanism, centered on the transcriptional suppression of ESR1 and the subsequent induction of caspase-mediated apoptosis, positions it as a highly valuable lead compound. The synergistic activity with tamoxifen further underscores its potential for combination therapies. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and drug developers aiming to further investigate and harness the therapeutic potential of this compound and its derivatives in the fight against breast cancer.

References

- 1. This compound selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Neo-tanshinlactone Target Identification and Validation

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals engaged in the complex process of target identification and validation for the natural product neo-tanshinlactone. While the definitive direct molecular target of this compound remains an area of active investigation, this document consolidates the current understanding of its biological effects, outlines robust experimental strategies for target deconvolution, and provides a framework for validating potential protein interactions.

This compound, a bioactive compound isolated from Salvia miltiorrhiza, has demonstrated promising anti-cancer properties, particularly in estrogen receptor-positive (ER+) breast cancer.[1] Its primary reported mechanism of action involves the transcriptional down-regulation of Estrogen Receptor Alpha (ERα), leading to the inhibition of cancer cell proliferation.[1] However, this is widely considered an indirect effect, leaving the direct molecular binding partner(s) of this compound unidentified. This guide will therefore focus on the established biological context and present a hypothetical, yet experimentally sound, roadmap for the conclusive identification and validation of its direct targets.

Quantitative Biological Activity of this compound

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values, highlighting its selectivity for ER+ breast cancer cells.

| Cell Line | Receptor Status | IC50 (µM) | Reference |

| MCF7 | ER+ | 1.48 | |

| ZR-75-1 | ER+ | 0.66 | |

| MDA-MB-231 | ER- | >20 | |

| BT-549 | ER- | >20 | |

| HCC1937 | ER- | >20 | |

| LNCaP | Androgen Receptor+ | >20 |

Hypothetical Framework for this compound Target Identification

The discovery of the direct molecular target(s) of this compound is crucial for understanding its precise mechanism of action and for the development of more potent and selective analogs. Modern chemical proteomics and biophysical techniques offer a powerful arsenal for this purpose. Below is a proposed experimental workflow.

Detailed Experimental Protocols

While specific protocols for this compound are not available, this section provides detailed, best-practice methodologies for the key experiments outlined in the workflow above.

Target Identification Protocols

3.1.1. Affinity Chromatography-Mass Spectrometry

This technique, also known as "pull-down" or "target fishing," involves immobilizing a derivative of this compound onto a solid support to capture its binding partners from a cell lysate.

-

Probe Synthesis: Synthesize a this compound analog with a linker arm terminating in a reactive group (e.g., carboxylic acid, amine) for covalent attachment to the affinity matrix. The linker should be attached at a position that does not interfere with the compound's biological activity, as determined by structure-activity relationship (SAR) studies.

-

Immobilization: Covalently couple the this compound probe to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Cell Lysis: Prepare a native cell lysate from a responsive cell line (e.g., MCF7) using a mild lysis buffer to maintain protein integrity and interactions.

-

Affinity Purification: Incubate the cell lysate with the this compound-coupled resin. As a negative control, incubate the lysate with an uncoupled resin or a resin coupled with an inactive analog.

-

Washing: Wash the resin extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with an excess of free this compound.

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

-

Cell Treatment: Treat intact cells (e.g., MCF7) with this compound at various concentrations. A vehicle-treated control is essential.

-

Heating Gradient: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

-

Cell Lysis and Protein Solubilization: Lyse the cells by freeze-thaw cycles and separate the soluble fraction (containing thermally stable proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Analyze the soluble fractions by Western blotting for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis (MS-CETSA).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Target Validation Protocols

3.2.1. Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique to quantify the kinetics and affinity of biomolecular interactions in real-time.

-

Protein Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.

-

Binding Analysis: Flow a series of concentrations of this compound over the sensor surface and monitor the change in the refractive index, which is proportional to the binding.

-

Kinetic Analysis: From the association and dissociation phases of the binding curves, determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

3.2.2. Genetic Approaches (siRNA/CRISPR)

Knockdown or knockout of the candidate target gene should phenocopy the effects of this compound treatment.

-

Gene Silencing: Transfect responsive cells with siRNA or a CRISPR/Cas9 system targeting the candidate gene.

-

Phenotypic Analysis: Assess the cellular phenotype after gene silencing, focusing on the known effects of this compound, such as cell proliferation, apoptosis, and ERα expression levels.

-

Validation: A similar phenotype between gene silencing and this compound treatment provides strong evidence for the identified target's role in the compound's mechanism of action.

Known Signaling Pathway Modulation

This compound's best-characterized effect is the transcriptional down-regulation of ERα in ER+ breast cancer cells. This leads to a reduction in the expression of ERα target genes, ultimately inhibiting cell proliferation and inducing apoptosis.

Conclusion and Future Directions

The elucidation of the direct molecular target(s) of this compound is a critical next step in realizing its full therapeutic potential. The experimental framework presented in this guide provides a comprehensive strategy for achieving this goal. By combining unbiased, proteome-wide screening methods with rigorous biophysical and cellular validation assays, the enigma of this compound's direct mechanism of action can be solved. This will not only provide a deeper understanding of its anti-cancer effects but also pave the way for the rational design of next-generation therapeutics with improved efficacy and selectivity.

References

Preliminary Cytotoxicity Screening of Neo-tanshinlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza. The document details its selective cytotoxic effects, particularly against breast cancer cell lines, and explores the underlying molecular mechanisms. This guide is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery and development.

Quantitative Cytotoxicity Data

This compound and its analogs have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, with a notable selectivity for breast cancer cells. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | MCF-7 | Breast (ER+) | 1.48 | |

| ZR-75-1 | Breast (ER+) | 0.66 | ||

| MDA-MB-231 | Breast (ER-) | >20 | ||

| BT-549 | Breast (ER-) | >20 | ||

| HCC1937 | Breast (ER-) | >20 | ||

| Analog 1J | MCF-7 | Breast (ER+, PR+/-, HER2-) | 0.01198 | [1] |

| SKBR3 | Breast (ER-, PR-, HER2+) | 0.02371 | [1] | |

| MDA-MB-231 | Breast (ER-, PR-, HER2-) | 0.06291 | [1] |

Mechanisms of Action

Preliminary studies have elucidated two primary mechanisms through which this compound and its derivatives exert their cytotoxic effects: transcriptional down-regulation of the estrogen receptor alpha (ERα) and induction of apoptosis via DNA damage.

Transcriptional Down-regulation of Estrogen Receptor Alpha (ESR1)

This compound has been shown to selectively inhibit the proliferation of ER-positive breast cancer cells.[2] This effect is attributed to the compound's ability to decrease the steady-state mRNA levels of the estrogen receptor 1 gene (ESR1), which encodes for ERα.[2] Mechanistic studies have revealed that this compound inhibits the de novo synthesis of ESR1 mRNA, a process that is independent of protein synthesis and does not affect mRNA stability. The reduction in ERα protein levels subsequently leads to decreased transcriptional activity of ERα target genes, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in ER+ breast cancer cells.[2]

Induction of Apoptosis via DNA Damage

A novel analog of this compound, designated as 1J, has been synthesized and shown to exhibit potent anticancer activity across various breast cancer cell lines, including those that are ER-negative and HER2-positive.[1] This analog is reported to induce apoptosis by causing DNA double-strand breaks (DDSBs).[1] The proposed mechanism involves the activation of the ATM-Chk2-p53 signaling pathway, a critical cascade in the DNA damage response.[1] This activation leads to a reduction in mitochondrial potential, followed by the cleavage of caspase-3 and PARP, culminating in apoptotic cell death.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the cytotoxicity screening of compounds like this compound.

Cell Culture

Human breast cancer cell lines (e.g., MCF-7, ZR-75-1, MDA-MB-231, SKBR3) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 72 hours).

-

Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells following treatment with a cytotoxic agent.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Compound Treatment: Treat the cells with different concentrations of the test compound for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Wash the colonies with phosphate-buffered saline (PBS), fix with methanol for 15 minutes, and stain with 0.5% crystal violet in 25% methanol for 15 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ERα, cleaved caspase-3, PARP, p-ATM, p-Chk2, p-p53) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the mRNA expression levels of specific genes.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers (e.g., for ESR1), and a SYBR Green or TaqMan-based detection system.

-

Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the relative fold change in expression using the ΔΔCt method.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound and its analogs.

References

- 1. This compound D-ring modified novel analogues induce apoptosis in human breast cancer cell via DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of Neo-tanshinlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neo-tanshinlactone, a natural compound isolated from Salvia miltiorrhiza, has emerged as a promising therapeutic agent, particularly in the context of cancer treatment. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a primary focus on its potent and selective anti-cancer properties. We delve into its mechanism of action, supported by a compilation of quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are provided to facilitate further research and validation. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance comprehension. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the exploration and advancement of this compound as a clinical candidate.

Introduction

This compound is a bioactive diterpenoid lactone derived from the dried root of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for various ailments.[1][2] Initial investigations into its pharmacological properties have revealed significant therapeutic potential, most notably in the realm of oncology.[3][4] This guide synthesizes the existing scientific literature to present a detailed technical overview of this compound, with a focus on its application in cancer therapy.

Therapeutic Potential and Mechanism of Action

The primary therapeutic application of this compound investigated to date is its anti-cancer activity, particularly against breast cancer.[5][6] Its mechanism of action is multifaceted, with the most well-documented pathway involving the modulation of estrogen receptor signaling.

Anti-Cancer Activity: Focus on Breast Cancer

This compound exhibits potent and selective growth-inhibitory effects against estrogen receptor-positive (ER+) breast cancer cells.[3] This selectivity is a key advantage, as it suggests a targeted therapeutic approach with potentially fewer side effects compared to conventional chemotherapy.

The principal mechanism underlying its anti-proliferative effect in ER+ breast cancer is the transcriptional down-regulation of Estrogen Receptor Alpha (ESR1).[5] this compound has been shown to decrease the steady-state mRNA levels of ESR1, which subsequently leads to a reduction in ERα protein levels.[5] This, in turn, affects the expression of downstream target genes involved in cell proliferation and survival, such as CCND1, GREB1, and TFF1.[5]

Furthermore, this compound induces apoptosis in ER+ breast cancer cells, as evidenced by an increase in Annexin V-positive cells and cleavage of caspase-3.

Synergistic Effects

Studies have demonstrated a synergistic effect when this compound is combined with tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM) for ER+ breast cancer.[5] This suggests that this compound could be used in combination therapies to enhance the efficacy of existing treatments.

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of this compound and its analogs against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | ER Status | HER2 Status | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | + | - | 1.48 | |

| ZR-75-1 | Breast Cancer | + | + | 0.66 | |

| MDA-MB-231 | Breast Cancer | - | - | >20 | |

| BT-549 | Breast Cancer | - | - | >20 | |

| HCC1937 | Breast Cancer | - | - | >20 | |

| SK-BR-3 | Breast Cancer | - | ++ | Potent Inhibition | [1] |

| LNCaP | Prostate Cancer | - | - | >20 |

Table 2: In Vitro Cytotoxicity of this compound and its Analogs against Breast Cancer Cell Lines (ED50 in µg/mL)

| Compound | MCF-7 (ER+) | ZR-75-1 (ER+) | MDA-MB-231 (ER-) | SK-BR-3 (ER-, HER2++) | Reference |

| This compound (1) | 0.6 | 0.3 | >10 | Potent Inhibition | [3] |

| Analog 2 | ~0.3 | Not Reported | Not Reported | ~0.3 | [1] |

| Analog 15 | 0.45 | 0.18 | 13.5 | 0.10 | [6] |

| Analog 19 | Not Reported | 0.3 | Not Reported | Not Reported | [1] |

| Analog 20 | Not Reported | Not Reported | Not Reported | Potent Inhibition | [1] |

| Analog 21 | Not Reported | 0.2 | Not Reported | Not Reported | [1] |

| Analog 24 | Not Reported | 0.1 | Not Reported | Potent Inhibition | [1] |

| Tamoxifen | 5.0 | 3.6 | 7.0 | Not Reported | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture

-

Cell Lines: MCF-7, ZR-75-1, MDA-MB-231, BT-549, HCC1937, and LNCaP cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hormone Deprivation (for ER+ cells): For experiments involving estrogen receptor signaling, cells are cultured in phenol red-free RPMI 1640 supplemented with 10% charcoal-stripped FBS for 48 hours prior to treatment.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

-

Seed cells in 96-well plates at a density of 5,000-40,000 cells/well and incubate overnight.

-

Treat cells with various concentrations of this compound or vehicle control for 72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with tap water and air dry.

-

Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Colony Formation Assay

-

Seed cells in 6-well plates at a density of 1,000-2,500 cells/well.[2]

-

Treat cells with various concentrations of this compound or vehicle control.

-

Incubate the plates for 7-14 days, allowing colonies to form.[2]

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies containing at least 50 cells.

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining:

-

Treat cells with this compound for 48 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Hoechst 33258 Staining:

-

Grow cells on coverslips and treat with this compound for 48 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with Hoechst 33258 solution.

-

Visualize the nuclear morphology using a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

Western Blot Analysis

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies (e.g., anti-cleaved caspase-3, anti-ERα, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Quantitative Real-Time PCR (qRT-PCR)

-

Isolate total RNA from treated cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers for ESR1 and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.

In Vivo Xenograft Model

-

Subcutaneously inject cancer cells (e.g., ZR-75-1) into the flank of immunocompromised mice (e.g., SCID mice).[1]

-

When tumors reach a palpable size, randomize the mice into treatment and control groups.[2]

-

Administer this compound or vehicle control to the mice according to the desired dosing schedule.

-

Measure tumor volume regularly using calipers.[1]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibitory effect on ESR1 transcription.

Caption: A typical drug discovery workflow for this compound.

Future Directions and Conclusion

This compound has demonstrated significant promise as a selective anti-cancer agent, particularly for ER+ breast cancer. Its unique mechanism of action, involving the transcriptional down-regulation of ESR1, and its synergistic effects with existing therapies, make it a compelling candidate for further development. Future research should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to synthesize analogs with improved potency, selectivity, and pharmacokinetic properties.[1][6]

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions responsible for the transcriptional repression of ESR1.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and potential toxicities of this compound and its lead analogs.

-

Clinical Translation: Well-designed clinical trials to assess the safety and efficacy of this compound in human patients.

References

- 1. Antitumor Agents. 272. Structure–Activity Relationships and In Vivo Selective Anti-Breast Cancer Activity of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tanshinlactone triggers methuosis in breast cancer cells via NRF2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Antitumor Agents. 239. Isolation, structure elucidation, total synthesis, and anti-breast cancer activity of this compound from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antitumor agents. 254. Synthesis and biological evaluation of novel this compound analogues as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Neo-tanshinlactone: A Technical Guide to its Role in Estrogen Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has emerged as a promising small molecule for the targeted therapy of estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its unique ability to modulate the estrogen receptor alpha (ERα). This document details the experimental evidence, quantitative data, and relevant protocols to facilitate further research and development of this compound and its analogues as potential anti-cancer agents. The primary mechanism of action is the transcriptional downregulation of the ESR1 gene, leading to a selective anti-proliferative and pro-apoptotic effect in ER+ breast cancer cells.

Introduction

Estrogen receptor-positive breast cancer remains the most prevalent subtype, and endocrine therapies targeting the ER signaling pathway are a cornerstone of its treatment. However, the development of resistance to existing therapies necessitates the discovery of novel agents with distinct mechanisms of action. This compound, a diterpenoid lactone, has demonstrated potent and selective activity against ER+ breast cancer cell lines.[1][2] Unlike traditional selective estrogen receptor modulators (SERMs) or degraders (SERDs), this compound does not appear to compete with estradiol for binding to ERα but instead acts at the level of gene expression.[3][4] This guide will delve into the molecular mechanisms, biological effects, and methodological considerations for studying this intriguing compound.

Mechanism of Action: Transcriptional Downregulation of Estrogen Receptor Alpha

Several key findings elucidate this mechanism:

-

The reduction in ESR1 mRNA is not due to decreased mRNA stability.[1]

-

The effect is independent of new protein synthesis, as it is not abolished by the protein synthesis inhibitor cycloheximide.[1][3]

While the direct intracellular target of this compound that initiates this transcriptional repression is yet to be definitively identified, the process leads to a subsequent decrease in ERα protein levels. This, in turn, reduces the transcriptional activity of ERα, as evidenced by the decreased expression of downstream target genes.[1][4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in downregulating ERα and its downstream consequences.

References

- 1. Pharmacokinetics, absorption and tissue distribution of tanshinone IIA solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound selectively inhibits the proliferation of estrogen receptor positive breast cancer cells through transcriptional down-regulation of estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Neo-tanshinlactone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neo-tanshinlactone, a natural product isolated from Salvia miltiorrhiza, has demonstrated significant potential as a selective anti-breast cancer agent. Its promising biological activity has spurred interest in its total synthesis to enable further investigation and the development of novel analogs. This document provides detailed protocols for two distinct and successful total syntheses of this compound. The primary route, pioneered by Lee and coworkers, involves a key condensation reaction. An alternative approach utilizes a palladium-mediated intramolecular biaryl coupling as the crucial bond-forming step. Furthermore, this note outlines the mechanism of action of this compound, which involves the transcriptional down-regulation of estrogen receptor alpha (ERα), a key driver in certain breast cancers.[1] All quantitative data from the described syntheses are summarized for clear comparison, and the experimental workflows and the compound's signaling pathway are visualized through diagrams.

Introduction

This compound is a tetracyclic natural product that has been identified as a potent and selective inhibitor of estrogen receptor-positive (ER+) breast cancer cell lines. The development of efficient and scalable synthetic routes is paramount for advancing the preclinical and clinical evaluation of this compound and its derivatives. This protocol details two proven methods for the total synthesis of this promising anti-cancer agent.

Data Presentation

Table 1: Summary of Quantitative Data for the Total Synthesis of this compound (Lee et al. Route)

| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | Synthesis of 5-methyl-1-naphthol (6) | 2-bromo-4-methylanisole | 5-methyl-1-naphthol (6) | Mg, THF; 4-methoxy-1-naphthaldehyde | Reflux | 70% (over 4 steps) |

| 2 | Synthesis of 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7) | 5-methyl-1-naphthol (6) | 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7) | Malonic acid, PPA | 75 °C, 3 h | 43% |

| 3 | Synthesis of this compound (1) | 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7) | This compound (1) | Chloroacetone, HOAc, NH4OAc, Toluene, EtOH | Reflux, 24 h | Not specified |

Table 2: Summary of Quantitative Data for the Total Synthesis of this compound (Abe et al. Route)

| Step | Reaction | Starting Material | Product | Reagents | Conditions | Yield (%) |

| 1 | Synthesis of 2-iodo-4-methyl-3-furancarboxylic acid (13) | Dimethyl itaconate | 2-iodo-4-methyl-3-furancarboxylic acid (13) | Br2, Et3N; HCOOH; H+; CH2N2; heat; DIBAL-H, TsOH; LiOH; LDA, I2 | Multiple steps | Not specified |

| 2 | Esterification | 5-methyl-1-naphthol (3) and 2-iodo-4-methyl-3-furancarboxylic acid (13) | 2-Iodo-4-methyl-furan-3-carboxylic acid 5-methyl-naphthalen-1-yl ester (14) | EDC, DMAP, CH2Cl2 | Room temperature, 1.5 h | Not specified |

| 3 | Intramolecular Biaryl Coupling | 2-Iodo-4-methyl-furan-3-carboxylic acid 5-methyl-naphthalen-1-yl ester (14) | This compound (1) | Pd(OAc)2, PPh3, Ag2CO3, DMA | 120 °C | 57% |

Experimental Protocols

Protocol 1: Total Synthesis of this compound via Condensation (Lee et al.)

Step 1: Synthesis of 5-methyl-1-naphthol (6)

The synthesis of the intermediate 5-methyl-1-naphthol (6) is achieved through a multi-step sequence starting from 2-bromo-4-methylanisole, with a reported overall yield of 70% over four steps. For detailed procedures of these initial steps, please refer to the primary literature.

Step 2: Synthesis of 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7)

-

A mixture of 5-methyl-1-naphthol (6) (1.0 g, 6.33 mmol), malonic acid (658 mg, 6.33 mmol), and polyphosphoric acid (PPA) (10 g) is heated at 75 °C for 3 hours.

-

After the reaction, the mixture is cooled, and ice-water is added to the residue.

-

The resulting solid is filtered and then dissolved in a 10% sodium carbonate solution and stirred overnight.

-

The solution is then acidified, and the precipitate is collected by filtration.

-

The crude product is purified by silica gel chromatography to yield 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7) as a yellow solid (620 mg, 43% yield).

Step 3: Synthesis of this compound (1)

-

To a solution of 4-Hydroxy-7-methyl-benzo[h]chromen-2-one (7) (50 mg, 0.22 mmol) in toluene (8 mL), a mixture of acetic acid (66 mg, 1.1 mmol) and ammonium acetate (80 mg, 1.1 mmol) in ethanol (2 mL) is added, followed by chloroacetone (103 mg, 1.1 mmol).

-

The reaction mixture is refluxed for 24 hours.

-

After cooling, the mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The residue is purified by chromatography to afford this compound (1).

Protocol 2: Total Synthesis of this compound via Palladium-Mediated Intramolecular Biaryl Coupling (Abe et al.)[3]

Step 1: Synthesis of 2-iodo-4-methyl-3-furancarboxylic acid (13)

This intermediate is prepared from dimethyl itaconate through a multi-step sequence involving bromination, formate substitution, lactonization, methylation via a [3+2] cycloaddition with diazomethane, aromatization, hydrolysis, and finally iodination.[2]

Step 2: Esterification to form 2-Iodo-4-methyl-furan-3-carboxylic acid 5-methyl-naphthalen-1-yl ester (14)

-

A mixture of 5-methyl-1-naphthol (3) (616 mg, 3.90 mmol), 2-iodo-4-methyl-3-furancarboxylic acid (13) (991 mg, 3.93 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.22 g, 6.36 mmol), and 4-(dimethylamino)pyridine (DMAP) (97.5 mg, 0.798 mmol) in dichloromethane (30 mL) is stirred for 1.5 hours at room temperature.

-

The reaction mixture is diluted with dichloromethane and washed with water and brine.

-

The organic layer is dried and concentrated to yield the ester precursor (14).[2]

Step 3: Palladium-Mediated Intramolecular Biaryl Coupling to this compound (1)

-

A mixture of the ester precursor (14), palladium(II) acetate (Pd(OAc)2), triphenylphosphine (PPh3), and silver carbonate (Ag2CO3) in N,N-dimethylacetamide (DMA) is heated to 120 °C.

-

The reaction is monitored for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled and worked up to isolate this compound (1).

-

This final coupling step proceeds with a reported yield of 57%.[2]

Visualizations

Experimental Workflow: Total Synthesis of this compound (Lee et al.)

References

Application Notes and Protocols for the Quantification of Neo-tanshinlactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neo-tanshinlactone, a natural product isolated from the medicinal plant Salvia miltiorrhiza, has demonstrated significant potential as an anti-cancer agent.[1][2] Notably, it exhibits selective growth inhibition of estrogen receptor-positive (ER+) breast cancer cells.[1][2] Its mechanism of action involves the transcriptional down-regulation of estrogen receptor alpha (ERα), leading to the induction of apoptosis in cancer cells.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further drug development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), based on established methods for related tanshinone compounds. A general protocol for UV-Vis spectrophotometry is also included as a preliminary analytical tool.

Analytical Methods

A summary of the analytical methods for the quantification of tanshinones, which can be adapted for this compound, is presented below.

| Method | Principle | Key Advantages |

| HPLC-UV | Separation based on polarity using a reversed-phase column, followed by detection using UV absorbance. | Robust, widely available, and cost-effective. |

| LC-MS/MS | High-resolution separation by HPLC coupled with highly sensitive and selective detection by mass spectrometry. | High sensitivity and specificity, ideal for complex biological matrices.[3] |

| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte in a solution at a specific wavelength. | Simple, rapid, and suitable for preliminary quantification. |

Experimental Protocols

Extraction of this compound from Salvia miltiorrhiza

This protocol describes a general method for the extraction of tanshinones from plant material, which can be optimized for this compound.

Materials:

-

Dried and powdered roots of Salvia miltiorrhiza

-

Ethanol (95%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

0.45 µm syringe filters

Protocol:

-

Weigh 1.0 g of powdered Salvia miltiorrhiza root and place it in a flask.

-

Add 20 mL of 95% ethanol to the flask.

-

Perform ultrasonic-assisted extraction for 40 minutes at room temperature.[4]

-

Centrifuge the extract at 3500 rpm for 15 minutes to separate the supernatant.[4]

-

Collect the supernatant and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in methanol to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before HPLC or LC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

The following protocol is based on established methods for the separation of various tanshinones and can be adapted for this compound.[4][5]

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B).[5] A typical gradient could be:

-

0-20 min: 26% A

-

20-21 min: 26-86% A

-

21-35 min: 86% A

-

35-36 min: 86-26% A

-

36-40 min: 26% A[5]

-

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 20 °C[5]

-

Detection Wavelength: 270 nm (based on the absorption maximum of similar tanshinones)[5]

-

Injection Volume: 10 µL[5]

Method Validation Parameters (to be determined for this compound):

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

-

Precision (Intra-day and Inter-day): To be assessed by analyzing replicate samples at different concentrations on the same day and on different days. The relative standard deviation (RSD) should be < 2%.[7]

-

Accuracy (Recovery): To be determined by spiking a blank matrix with a known concentration of this compound. The recovery should be within 98-102%.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for this compound quantification in biological matrices.[8]

Instrumentation:

-

LC-MS/MS system with a triple quadrupole mass spectrometer

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)[9]

Sample Preparation (Protein Precipitation for Plasma Samples):

-

To 100 µL of plasma, add 300 µL of ice-cold methanol containing an appropriate internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Collect the supernatant and inject it into the LC-MS/MS system.

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile or methanol and water, both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min[9]

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL[9]

Mass Spectrometry Conditions (to be optimized for this compound):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer.

-

Collision Energy and other MS parameters: To be optimized to achieve the best sensitivity and specificity.

Method Validation Parameters: Similar to the HPLC method, linearity, LOD, LOQ, precision, accuracy, and stability should be thoroughly validated according to regulatory guidelines.[9]

UV-Vis Spectrophotometry Method

This is a simple method for the preliminary quantification of total tanshinones and can be used for initial screening.

Instrumentation:

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a stock solution of the extracted sample in methanol.

-

Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax) for this compound. For related tanshinones, this is typically around 270 nm.[5]

-

Prepare a series of standard solutions of pure this compound in methanol.

-

Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Parameters (Adaptable for this compound)

| Parameter | Condition | Reference |

| Column | C18 (250 mm x 4.6 mm, 5 µm) | [5] |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient) | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Detection | 270 nm | [5] |

| Temperature | 20 °C | [5] |

| Injection Volume | 10 µL | [5] |

Table 2: LC-MS/MS Method Parameters (General for Small Molecule Quantification)

| Parameter | Condition | Reference |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) | [9] |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid (Gradient) | |

| Flow Rate | 0.3 mL/min | [9] |

| Ionization | ESI (Positive/Negative) | |

| Detection | MRM | |

| Injection Volume | 5 µL | [9] |

Visualizations

Signaling Pathway of this compound in ER+ Breast Cancer Cells

References